![molecular formula C27H17NO6S B6068237 4-[(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID](/img/structure/B6068237.png)
4-[(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group, an isoindoline moiety, and a benzoic acid derivative, making it a unique molecule with significant potential in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID typically involves multiple steps, including the formation of the biphenyl and isoindoline intermediates, followed by their coupling and subsequent sulfonylation and benzoic acid derivatization. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and isoindoline moieties.
Reduction: Reduction reactions may target the carbonyl groups in the isoindoline structure.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the benzene rings of the biphenyl and benzoic acid groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like aluminum chloride (AlCl3) for Friedel-Crafts acylation or halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these molecular targets, the compound can influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation.
Comparación Con Compuestos Similares
- 4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)METHYL]BENZOIC ACID
- 4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)ETHYL]BENZOIC ACID
Comparison: Compared to these similar compounds, 4-[(2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID exhibits unique properties due to the presence of the sulfonyl group, which enhances its solubility and reactivity. This makes it more versatile in various applications, particularly in medicinal chemistry and material science .
Propiedades
IUPAC Name |
4-[1,3-dioxo-2-(2-phenylphenyl)isoindol-5-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO6S/c29-25-22-15-14-20(35(33,34)19-12-10-18(11-13-19)27(31)32)16-23(22)26(30)28(25)24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-16H,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVAYIQRQAWUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6068155.png)
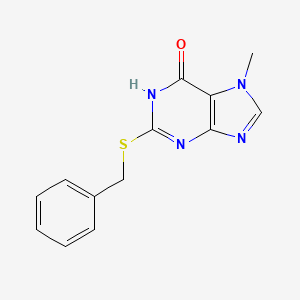
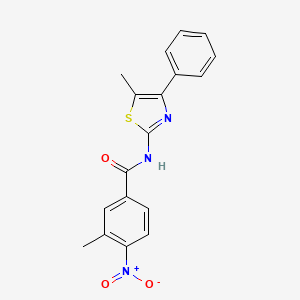
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![Ethyl 5-chloro-3-[(pyridin-4-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide](/img/structure/B6068178.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
![2-methyl-5-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B6068211.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine](/img/structure/B6068222.png)
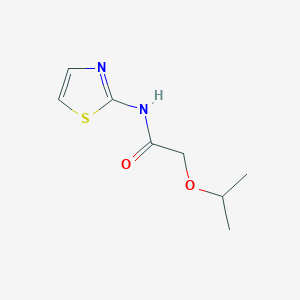
![3-{[(2-hydroxy-1-naphthyl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6068229.png)
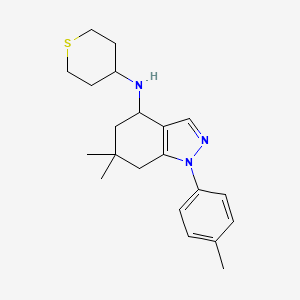
![Methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate](/img/structure/B6068246.png)
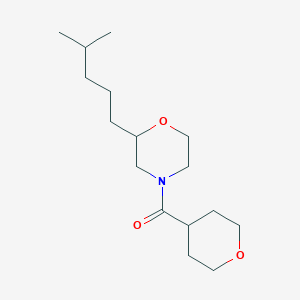
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]thiadiazole-4-carboxamide](/img/structure/B6068257.png)
